1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene
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Overview
Description
1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene is a synthetic organic compound that features a trifluoroethyl group, a phosphoryloxy group, and a fluorobenzene moiety. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene typically involves multiple steps:
Formation of the Trifluoroethyl Group: This can be achieved through the reaction of a suitable precursor with trifluoroacetic acid or its derivatives.
Introduction of the Phosphoryloxy Group: This step might involve the reaction of a diphenylphosphine oxide with the intermediate compound.
Attachment of the Fluorobenzene Moiety: This can be done through a substitution reaction where a fluorobenzene derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene can undergo various types of chemical reactions:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the phosphoryloxy group.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its properties could be attributed to its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-benzene: Lacks the fluorine atom on the benzene ring.
1-(1-Diphenylphosphoryloxy-ethyl)-4-fluorobenzene: Lacks the trifluoro group.
1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-chlorobenzene: Has a chlorine atom instead of fluorine.
Uniqueness
1-(1-Diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene is unique due to the presence of both the trifluoroethyl group and the fluorobenzene moiety, which can impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-(1-diphenylphosphoryloxy-2,2,2-trifluoroethyl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4O2P/c21-16-13-11-15(12-14-16)19(20(22,23)24)26-27(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROLSFSRTGJEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC(C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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